molecular formula C20H18N4O2S B2516286 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-53-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2516286
CAS No.: 946317-53-9
M. Wt: 378.45
InChI Key: JBYIQMKQKKVXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,6-dimethyl groups. The thiazole ring is linked to an isoxazole-5-carboxamide moiety, which is further substituted with a pyridin-2-ylmethyl group. The dimethyl groups on the benzothiazole may enhance lipophilicity, while the pyridinylmethyl substitution could influence binding interactions with biological targets.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-8-16-18(9-13(12)2)27-20(22-16)24(11-15-6-4-5-7-21-15)19(25)17-10-14(3)23-26-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIQMKQKKVXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Isoxazole ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyridine derivative : Enhances the compound's pharmacological profile.

The molecular formula is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S with a molecular weight of 378.45 g/mol.

1. Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and HeLa (cervical cancer) cells. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HepG21.61 ± 1.92Induces apoptosis via mitochondrial pathway
Compound 2HeLa1.98 ± 1.22Inhibits cell proliferation through cell cycle arrest
This compoundSW480 (colon cancer)TBDTBD

The exact IC50 values for this compound are still under investigation, but its structural analogs suggest a promising anticancer profile.

2. Antimicrobial Activity

Benzothiazole derivatives have been noted for their antimicrobial properties against various bacterial strains. In vitro studies have indicated that compounds containing the benzothiazole structure can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

A study evaluated several benzothiazole derivatives for their antibacterial activity, revealing that certain compounds showed potent effects against Staphylococcus aureus and Escherichia coli:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundTBDTBD

3. Anti-inflammatory Activity

Compounds similar to this compound have shown promising anti-inflammatory effects in preclinical models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized several benzothiazole derivatives and evaluated them for anticancer activity using the MTT assay on multiple cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly impacted biological activity.
  • Structure-Activity Relationship (SAR) : SAR analyses revealed that substituents on the benzothiazole ring could enhance or diminish biological activity, highlighting the importance of specific functional groups in therapeutic efficacy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₈N₄O₂S 366.4 (calc.) 5,6-Dimethylbenzothiazole; 3-methylisoxazole-5-carboxamide; pyridin-2-ylmethyl
N-(6-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide C₁₉H₁₆N₄O₃S 380.4 6-Methoxybenzothiazole; 5-methylisoxazole-3-carboxamide; pyridin-3-ylmethyl
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide (3g) C₂₃H₂₆ClN₅OS 475.9 5,6-Dimethylbenzothiazole; piperazine-acetamide; 4-chlorobenzyl
1,2-Bis(benzo[d]thiazol-2-yl)diazene trihydrate (4a') C₁₄H₁₀N₆S₂·3H₂O 394.4 Benzothiazole-azo core; trihydrate

Key Observations:

Substituent Position and Type:

  • The target compound and the analogue from share an isoxazole-carboxamide backbone but differ in benzothiazole substitution (5,6-dimethyl vs. 6-methoxy) and pyridine position (2- vs. 3-). Methoxy groups enhance hydrophilicity, while dimethyl groups increase steric bulk and lipophilicity.
  • Compound 3g replaces the isoxazole-carboxamide with a piperazine-acetamide chain, likely altering pharmacokinetic properties and target selectivity.

Structural Complexity:

  • ’s azo-linked benzothiazoles (e.g., 4a') exhibit planar, conjugated systems suited for optical applications, contrasting with the target’s flexible carboxamide linker.

Pharmacological and ADME Profile Comparison

Table 2: Pharmacological and Predicted ADME Parameters

Compound Name ADME Parameters (Predicted) Pharmacological Activity (Tested)
Target Compound LogP (est.): ~3.5; H-bond donors: 1 Not reported in provided evidence
Compound 3g LogP (est.): ~4.2; H-bond acceptors: 6 Antidepressant activity at 40 mg/kg (mice)
Compound 3h LogP (est.): ~3.8; H-bond acceptors: 7 Antidepressant activity in tail suspension test vs. fluoxetine

Key Findings:

Methoxy substitution in ’s analogue could increase solubility but reduce metabolic stability compared to dimethyl groups.

Pharmacological Activity:

  • Compounds 3g and 3h demonstrated antidepressant efficacy in mice at 40 mg/kg, comparable to fluoxetine. The target’s isoxazole-carboxamide scaffold may offer distinct binding modes, but activity data are unavailable in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.